3-Pyrrolidinecarboxamide, N-(3-(((o-chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
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Overview
Description
N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the final coupling with the carboxamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-maleimide
- Urea, N-(2-chlorophenyl)-N’-methyl-
Uniqueness
N-(3-(((o-Chlorophenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-3-pyrrolidinecarboxamide 2HCl is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
102132-38-7 |
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Molecular Formula |
C19H32Cl3N3O |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
N-[3-[(2-chlorophenyl)methylamino]propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H30ClN3O.2ClH/c1-18(2)12-15(19(3,4)23-18)17(24)22-11-7-10-21-13-14-8-5-6-9-16(14)20;;/h5-6,8-9,15,21,23H,7,10-13H2,1-4H3,(H,22,24);2*1H |
InChI Key |
PTERDSQMONYOSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2Cl)C.Cl.Cl |
Origin of Product |
United States |
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